
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile is an organic compound that features a chloroaniline group, a methylsulfanyl group, and a prop-2-enenitrile backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile typically involves the following steps:
Formation of the Chloroaniline Intermediate: This can be achieved by nitration of aniline followed by reduction and chlorination.
Introduction of the Methylsulfanyl Group: This step involves the reaction of the chloroaniline intermediate with a methylthiolating agent under basic conditions.
Formation of the Prop-2-enenitrile Backbone: This can be done through a Knoevenagel condensation reaction between the chloroaniline intermediate and a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and other biochemical processes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and validation.
Diagnostic Tools: May be used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloroaniline and methylsulfanyl groups may play key roles in binding to these targets and exerting their effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromoanilino)-3-(methylsulfanyl)prop-2-enenitrile: Similar structure with a bromo group instead of a chloro group.
3-(4-Chloroanilino)-3-(ethylsulfanyl)prop-2-enenitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness
The unique combination of the chloroaniline, methylsulfanyl, and prop-2-enenitrile groups in 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
113966-67-9 |
|---|---|
Fórmula molecular |
C10H9ClN2S |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C10H9ClN2S/c1-14-10(6-7-12)13-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
Clave InChI |
ATKPMOIJEDTJOU-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC#N)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


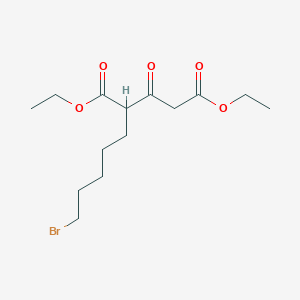
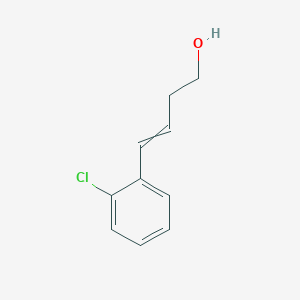
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
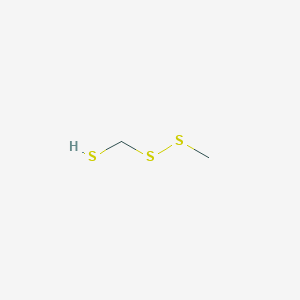

![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)

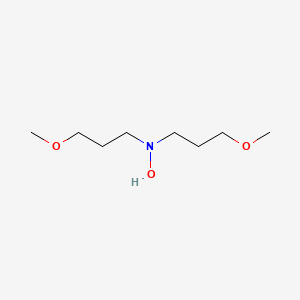
![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)


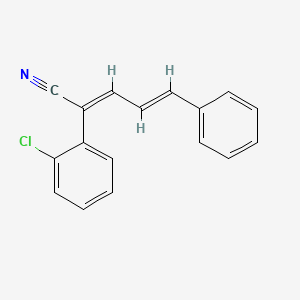
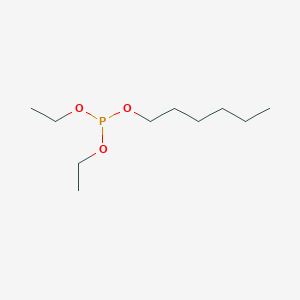
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
